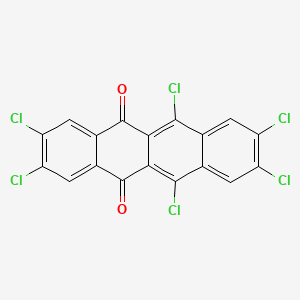
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of six chlorine atoms and two ketone groups on a tetracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully regulated to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetracene-5,12-dione derivatives.
Reduction: Alcohol derivatives of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
科学的研究の応用
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione in medicinal applications involves its interaction with cellular DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. It also induces apoptosis by activating caspase enzymes and other apoptotic pathways .
類似化合物との比較
Similar Compounds
Tetracene-5,12-dione: A non-chlorinated analog with similar structural features but different electronic properties.
2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene: Another chlorinated polycyclic aromatic compound used in organic electronics.
Uniqueness
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is unique due to its specific pattern of chlorination, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as organic semiconductors and anticancer agents.
特性
CAS番号 |
137313-63-4 |
|---|---|
分子式 |
C18H4Cl6O2 |
分子量 |
464.9 g/mol |
IUPAC名 |
2,3,6,8,9,11-hexachlorotetracene-5,12-dione |
InChI |
InChI=1S/C18H4Cl6O2/c19-9-1-5-6(2-10(9)20)16(24)14-13(15(5)23)17(25)7-3-11(21)12(22)4-8(7)18(14)26/h1-4H |
InChIキー |
GJIFEPVHEMUXOB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C3C(=C2Cl)C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


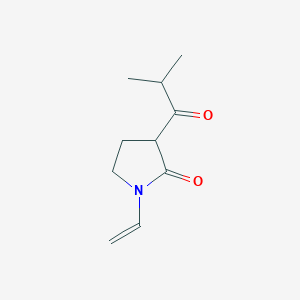
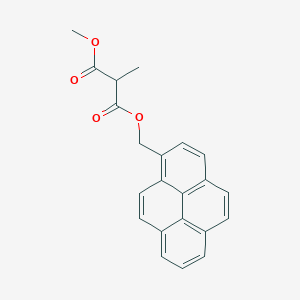
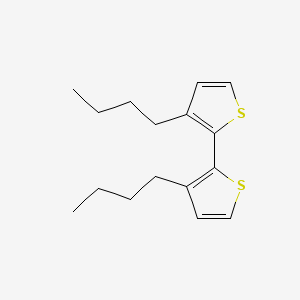
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
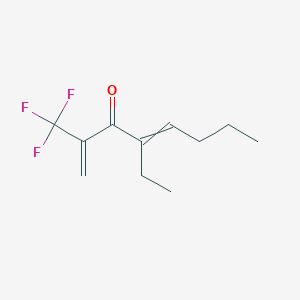
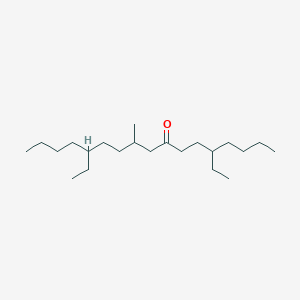
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

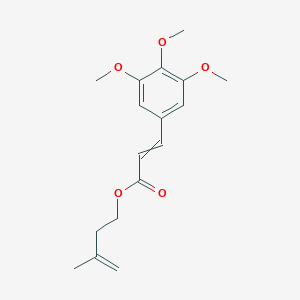
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
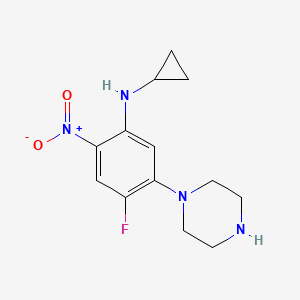
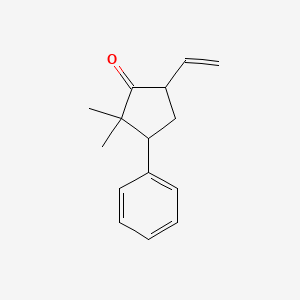
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
